![molecular formula C14H17N3O5S B2907398 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034356-40-4](/img/structure/B2907398.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

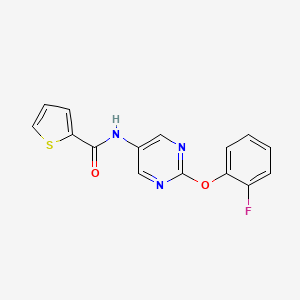

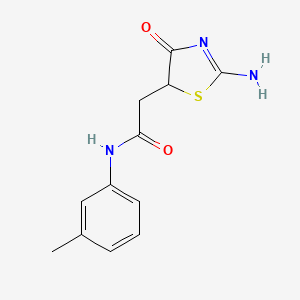

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a hydroxyethyl group, a 1-methyl-1H-pyrazole ring, and a sulfonamide group . These functional groups could potentially contribute to the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially influence the compound’s shape and properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the hydroxyethyl group could potentially undergo reactions with electrophiles, and the sulfonamide group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially influence the compound’s solubility and stability .Aplicaciones Científicas De Investigación

Protease Inhibition

Sulfonamides are known as inhibitors of proteases, which are enzymes that break down proteins. This application is significant in the development of treatments for diseases where protease activity is a factor .

Carbonic Anhydrase Inhibition

This compound may act as an inhibitor of carbonic anhydrase, an enzyme important for maintaining acid-base balance in the body and assisting in respiratory gas exchange. This has implications for treating conditions like glaucoma .

Caspase Inhibition

Caspases are enzymes that play essential roles in programmed cell death (apoptosis). Inhibiting caspases can be crucial in research related to cancer therapy and neurodegenerative diseases .

COX-2 Inhibition

COX-2 inhibitors are a class of drugs that selectively block the COX-2 enzyme, reducing inflammation and pain. This compound’s role in COX-2 inhibition could be valuable in anti-inflammatory drug research .

Antimicrobial Activity

The compound has been investigated for its anti-bacterial potential, which could lead to new treatments for bacterial infections .

Alzheimer’s Disease Treatment

There is research suggesting that derivatives of this compound could be potential agents for treating Alzheimer’s disease, a progressive neurodegenerative disorder .

Mecanismo De Acción

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound exhibits moderate to weak inhibition of the cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby altering the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic pathway , which is involved in many functions of the nervous system, including memory and muscle control. The inhibition of lipoxygenase enzymes affects the arachidonic acid pathway , which is involved in the production of leukotrienes, substances that mediate inflammation and allergic reactions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterases, it can potentially affect neurological functions such as memory and muscle control. By inhibiting lipoxygenase enzymes, it can potentially modulate inflammatory and allergic responses .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-17-9-11(7-15-17)23(19,20)16-8-12(18)10-2-3-13-14(6-10)22-5-4-21-13/h2-3,6-7,9,12,16,18H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNXAAPTMUJSQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide](/img/structure/B2907315.png)

![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)

![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)

![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)

![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907327.png)

![2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2907331.png)

![4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2907332.png)

![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)